Product packaging for rac 7-Methoxy Lasofoxifene(Cat. No.:CAS No. 4796-75-2)

rac 7-Methoxy Lasofoxifene

Cat. No.: B133807
CAS No.: 4796-75-2
M. Wt: 427.6 g/mol
InChI Key: NAPIZYZVKMASNP-PXJZQJOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

rac 7-Methoxy Lasofoxifene is a chemical reagent designed for research purposes only. It is not for diagnostic or therapeutic use. This compound is of significant interest in scientific investigations related to selective estrogen receptor modulators (SERMs). Lasofoxifene, the parent molecule, is a well-characterized third-generation SERM that binds with high affinity to both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ) . It functions as a tissue-specific estrogen agonist or antagonist, demonstrating a mechanism of action that includes estrogenic effects on bone by reducing osteoclast production and stimulating osteoblast activity, while acting as an antagonist in breast and uterine tissue . The "rac" designation indicates that this specific reagent is provided as a racemic mixture, containing both enantiomers of the 7-Methoxy derivative. This makes it a valuable tool for researchers studying the compound's stereochemistry, metabolic pathways, and the pharmacological impact of different enantiomers. Lasofoxifene has been shown in clinical studies to reduce the risk of vertebral and nonvertebral fractures in postmenopausal women with osteoporosis and to lower the risk of estrogen receptor-positive breast cancer . Research use of this compound may include exploring the structure-activity relationships of SERMs, investigating drug metabolism via cytochrome P450 pathways (notably CYP3A4 and CYP2D6) , and developing analytical methods for drug detection.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H33NO2 B133807 rac 7-Methoxy Lasofoxifene CAS No. 4796-75-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[2-[4-[(1R,2S)-6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1-yl]phenoxy]ethyl]pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H33NO2/c1-31-26-14-16-28-24(21-26)11-15-27(22-7-3-2-4-8-22)29(28)23-9-12-25(13-10-23)32-20-19-30-17-5-6-18-30/h2-4,7-10,12-14,16,21,27,29H,5-6,11,15,17-20H2,1H3/t27-,29+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPIZYZVKMASNP-PXJZQJOASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(C(CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)[C@H]([C@H](CC2)C3=CC=CC=C3)C4=CC=C(C=C4)OCCN5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H33NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463944
Record name cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

427.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4796-75-2
Record name cis-1-[2-[4-(6-methoxy-2-phenyl-1,2,3,4-tetrahydronaphthalen-1yl)phenoxy]ethyl]pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Pharmacology and Estrogen Receptor Interaction Dynamics

Estrogen Receptor Subtype (ERα and ERβ) Binding Affinity and Selectivity

Lasofoxifene (B133805) demonstrates a high binding affinity for both estrogen receptor subtypes, ERα and ERβ. nih.govdrugbank.com Its affinity is comparable to that of the endogenous hormone estradiol and has been reported to be at least 10-fold higher than that of other SERMs like raloxifene and tamoxifen (B1202). nih.gov This potent interaction with both receptor subtypes is a foundational element of its mechanism of action.

CompoundTarget Receptor(s)Binding Affinity (IC50)
Lasofoxifene ERα and ERβHigh affinity, comparable to Estradiol
Raloxifene ERα and ERβLower affinity than Lasofoxifene
Tamoxifen ERα and ERβLower affinity than Lasofoxifene
Estradiol ERα and ERβHigh affinity

Ligand-Induced Conformational Changes in Estrogen Receptors

The binding of a ligand to an estrogen receptor induces critical conformational shifts within the receptor's structure. These changes dictate whether the ligand will act as an agonist, stimulating an estrogen-like response, or as an antagonist, blocking the receptor's activity.

Modulation of Helix 12 (H12) Conformation and Coactivator Binding

Upon binding, lasofoxifene induces a specific conformational change in the ER's ligand-binding domain. A key structural component, Helix 12 (H12), is repositioned into what is characterized as an "antagonist-bound" conformation. This alignment physically obstructs the coactivator binding surface on the receptor. By blocking the recruitment of coactivator proteins, which are necessary for initiating gene transcription, lasofoxifene effectively inhibits the receptor's transcriptional activity in certain tissues.

Impact on Receptor Stability and Cellular Lifetime

As a class, SERMs are known to influence the stability and cellular lifespan of the estrogen receptor. Generally, SERMs extend the cellular lifetime and accumulation of ERα. elifesciences.org This contrasts with selective estrogen receptor degraders/downregulators (SERDs), which reduce the quantity and lifetime of ERα in the cell. elifesciences.org The ability to modulate ERα's cellular lifetime is a key feature that distinguishes the pharmacological profiles of different ER ligands. elifesciences.org

Tissue-Selective Agonist and Antagonist Activities

The defining characteristic of SERMs like lasofoxifene is their ability to exert tissue-specific effects, acting as an agonist in some tissues while functioning as an antagonist in others. nih.govelifesciences.org This selectivity is determined by the unique conformational state the receptor adopts upon ligand binding, combined with the specific array of co-regulatory proteins present in different cell types.

Agonistic Effects in Skeletal Biology

In skeletal tissue, lasofoxifene exhibits estrogen-like agonist activity, which is beneficial for bone health. nih.gov It has been shown to be a full estrogen agonist in bone, effectively preventing bone loss in preclinical models. nih.gov This agonist action helps to maintain bone mineral density and reduce bone turnover. researchgate.netthe-hospitalist.org

Regulation of Osteoclastogenesis via RANKL/RANK/Osteoprotegerin System

Lasofoxifene's bone-protective effects are mediated through its influence on the RANKL/RANK/Osteoprotegerin (OPG) signaling pathway, which is a critical regulator of bone remodeling. drugbank.comnih.gov Osteoclasts, the cells responsible for bone resorption, differentiate and are activated by the binding of Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) to its receptor, RANK, on osteoclast precursors. nih.gov

Lasofoxifene mimics the effect of estrogen by altering this system to reduce bone resorption. drugbank.com It acts to decrease the production and lifespan of osteoclasts. drugbank.com This is achieved, in part, by modulating the expression of RANKL and its decoy receptor, OPG. nih.gov By promoting a state that inhibits osteoclast formation and activity, lasofoxifene helps to preserve bone mass. drugbank.comnih.gov Preclinical studies have confirmed that lasofoxifene can induce the apoptosis (programmed cell death) of osteoclast precursors, thereby decreasing bone resorption. nih.gov

Stimulation of Osteoblast Activity

Research indicates that lasofoxifene possesses a dual action in bone tissue, where it not only inhibits bone resorption but also stimulates bone formation. This is attributed to its unique activity in osteoblasts, the cells responsible for synthesizing bone matrix. Lasofoxifene is thought to enter osteoblasts, bind to the estrogen receptor, and then translocate to the DNA. This complex then recruits specific proteins that activate the transcription of genes responsible for increasing the number of osteoblasts and stimulating their bone-forming activities. This mechanism contributes to its bone-protective effects, making it a subject of interest for conditions like osteoporosis.

Inverse Agonist Activity at CB2 Cannabinoid Receptor

Intriguingly, beyond its interaction with estrogen receptors, lasofoxifene has been identified as an inverse agonist for the CB2 cannabinoid receptor. This novel finding suggests that some of the therapeutic effects of lasofoxifene may be mediated through this pathway. Inverse agonism at the CB2 receptor is a mechanism that has been implicated in the reduction of bone loss by inhibiting the formation and resorption activity of osteoclasts. Therefore, this CB2 receptor activity may represent a novel mechanism contributing to the anti-osteoporosis effects of lasofoxifene.

Antagonistic Effects in Mammary Gland and Uterine Tissues

In mammary gland tissue, lasofoxifene functions as an estrogen receptor antagonist. This is a key characteristic of its potential utility in hormone-receptor-positive breast cancer, where it blocks the proliferative signals mediated by estrogen. nih.gov

Conversely, in uterine tissue, lasofoxifene can exhibit partial estrogen-agonist effects. This has been observed in clinical studies where its use was associated with an increase in endometrial thickness and the occurrence of benign endometrial polyps. nih.gov While it does not appear to increase the risk of endometrial cancer, this tissue-specific agonism highlights the complex nature of SERMs. nih.gov The antagonistic effect of lasofoxifene on estradiol-treated endometrial epithelial cells has been demonstrated by altered expression of various genes.

Mechanisms of Gene Transcription Modulation

The primary mechanism through which rac 7-Methoxy Lasofoxifene exerts its effects is by modulating the transcriptional activity of the estrogen receptor. When lasofoxifene binds to ERα, it induces a specific conformational change in the receptor. This altered conformation affects the receptor's ability to interact with co-activator and co-repressor proteins, which are essential for the transcription of target genes.

High-resolution X-ray crystal structures have shown that molecules that promote a highly buried helix 12 antagonist conformation of the ERα ligand-binding domain achieve the greatest suppression of transcriptional activities in breast cancer cells. elifesciences.org This modulation of the ER's transcriptional machinery is central to its therapeutic action.

Suppression of Estrogen Signaling in Oncogenic Pathways

In the context of estrogen receptor-positive (ER+) breast cancer, estrogen signaling is a primary driver of tumor growth. Lasofoxifene has been shown to effectively inhibit the transcriptional activity of both wild-type and mutant forms of ERα, such as those with Y537S or D538G mutations, which are known to confer endocrine resistance. google.com By blocking the estrogen receptor, lasofoxifene suppresses the downstream signaling pathways that lead to cancer cell proliferation. mdnewsline.com This suppression of estrogen-driven oncogenic pathways is a cornerstone of its anti-cancer activity.

Differential Inhibition of Downstream Gene Transcription

The tissue-specific effects of lasofoxifene are a result of its ability to differentially modulate the transcription of downstream genes in different cell types. The conformation that the ERα adopts upon binding to lasofoxifene can vary depending on the cellular context, leading to the recruitment of different sets of transcriptional co-regulators.

In breast cancer cells, the lasofoxifene-ERα complex primarily recruits co-repressors, leading to the downregulation of estrogen-responsive genes that promote cell growth. In contrast, in bone cells, the complex may recruit a different set of co-activators, resulting in the transcription of genes that promote osteoblast activity and bone formation. This differential recruitment of transcription factors in various tissues is what underlies the selective agonist and antagonist profile of lasofoxifene. youtube.com While the precise array of downstream genes is a subject of ongoing research, this differential modulation is a key aspect of its molecular pharmacology. youtube.com

Preclinical Efficacy and Translational Research of this compound in Disease Models

The preclinical evaluation of this compound, a selective estrogen receptor modulator (SERM), has revealed significant therapeutic potential across various disease models, particularly in the fields of bone health and oncology. This article details the compound's efficacy in established animal models of osteoporosis and breast cancer, focusing on its mechanisms and comparative effectiveness.

Pharmacokinetic and Metabolic Characterization in Preclinical Models

Absorption and Bioavailability Mechanisms

Lasofoxifene (B133805) exhibits a notably improved oral bioavailability compared to other SERMs like raloxifene and tamoxifen (B1202) nih.govnih.gov. This enhanced bioavailability is a key characteristic that distinguishes it from previous generations of SERMs.

A primary factor contributing to the superior oral bioavailability of lasofoxifene is its increased resistance to intestinal wall glucuronidation nih.govnih.gov. Glucuronidation is a major metabolic pathway for many SERMs, and extensive metabolism in the intestine (presystemic metabolism) can significantly limit the amount of active drug that reaches systemic circulation. For instance, the oral bioavailability of raloxifene is very low, at only 2%, with intestinal glucuronidation being a major contributor to its extensive first-pass metabolism nih.gov. Lasofoxifene's structure confers a greater resistance to this metabolic process, allowing for more of the compound to be absorbed intact.

Tissue Distribution and Accumulation Profiles

Following oral administration of radiolabeled [14C]lasofoxifene in preclinical models, the compound was found to be extensively metabolized. In both rats and monkeys, over 78% of the circulating radioactivity was attributed to its metabolites, based on area under the curve (AUC) values nih.gov.

Whole-body autoradioluminography studies in rats have provided a detailed visualization of the tissue distribution of lasofoxifene and its metabolites. These studies revealed that radioequivalents of [14C]lasofoxifene distributed rapidly throughout the body, with most tissues reaching maximum concentrations at 1 hour post-administration nih.gov.

The distribution was widespread, with notable findings on the persistence of radioactivity in specific tissues. The half-life of radioactivity was longest in the uvea (124 hours) and shortest in the spleen (approximately 3 hours), indicating differential accumulation and clearance rates across various tissues nih.gov. The major route of excretion in both rats and monkeys was determined to be through the feces, which is likely a result of biliary excretion rather than incomplete absorption nih.gov.

Table 1: Half-life of [14C]lasofoxifene Radioactivity in Rat Tissues

TissueHalf-life (hours)
Uvea124
Spleen~3

Detailed Metabolic Pathways and Metabolite Identification

Lasofoxifene undergoes extensive metabolism in both rat and monkey models, with no unchanged drug detected in urine or bile nih.gov. A total of 22 metabolites were tentatively identified using liquid chromatography-tandem mass spectrometry. The metabolic transformations of lasofoxifene are diverse, involving several key pathways nih.gov.

The six identified metabolic pathways for lasofoxifene are:

Hydroxylation at the tetraline ring

Hydroxylation at the aromatic ring attached to the tetraline ring

Methylation of catechol intermediates by catechol-O-methyl transferase (COMT)

Oxidation at the pyrrolidine ring

Direct conjugation with glucuronic acid

Direct conjugation with sulfuric acid

Lasofoxifene and its glucuronide conjugate (M7) were the major circulating drug-related entities in both rats and monkeys. However, significant species-specific differences in metabolic profiles were observed nih.gov.

One of the primary metabolic routes for lasofoxifene is hydroxylation. This occurs at both the tetraline ring and the aromatic ring that is attached to the tetraline structure nih.gov. These hydroxylation reactions introduce a hydroxyl group, which increases the water solubility of the compound and facilitates further metabolism or excretion.

Following hydroxylation, catechol intermediates can be formed. These catechols are then subject to methylation by the enzyme catechol-O-methyl transferase (COMT) nih.gov. This metabolic step is a common pathway for the inactivation of catechol-containing compounds. Species differences were noted in this pathway; for instance, the catechol metabolite (M21) and its sulfate conjugate (M10) were only observed in monkeys, while the glucuronide conjugate of the methylated catechol (M8) was detected only in rats nih.gov.

Table 2: Major Metabolic Pathways and Species-Specific Metabolites of Lasofoxifene

Metabolic PathwayDescriptionObserved in RatsObserved in Monkeys
HydroxylationAddition of a hydroxyl group to the tetraline or aromatic ring.YesYes
Methylation by COMTMethylation of catechol intermediates.Yes (M8)Yes (M21, M10)
GlucuronidationDirect conjugation with glucuronic acid.Yes (M7)Yes (M7)
SulfationDirect conjugation with sulfuric acid.-Yes (M10)
OxidationOxidation at the pyrrolidine ring.YesYes

Direct Conjugation with Glucuronic Acid and Sulfuric Acid

Direct conjugation with glucuronic acid and sulfuric acid represents another significant route of metabolism for rac 7-Methoxy Lasofoxifene. nih.gov These Phase II metabolic reactions involve the covalent addition of glucuronic acid or sulfate moieties to the parent molecule. This process typically increases the water solubility of the compound, facilitating its excretion from the body.

Identification of Major Circulating Metabolites

In both rat and monkey models, the parent compound, Lasofoxifene, and its glucuronide conjugate (designated as M7) were identified as the major circulating drug-related entities. nih.gov This indicates that while the drug is extensively metabolized, a significant portion of the circulating radioactivity is attributable to the direct glucuronide conjugate of the parent compound.

Interspecies Differences in Metabolic Profiles

Notable qualitative and quantitative differences in the metabolic profiles of this compound were observed between rats and monkeys. nih.gov These interspecies variations are crucial for understanding the extrapolation of preclinical data to other species.

Key Interspecies Metabolic Differences:

MetaboliteObservation in RatsObservation in Monkeys
Catechol (M21) Not detectedObserved
Sulfate conjugate of Catechol (M10) Not detectedObserved
Glucuronide conjugate of methylated catechol (M8) DetectedNot detected
Hydroxy-LAS (M9) DetectedNot detected

Excretion Routes and Kinetics (Fecal and Biliary Pathways)

The primary route of excretion for this compound and its metabolites in both rats and monkeys was found to be through the feces. nih.gov Following a single oral dose of radiolabeled Lasofoxifene, the total mean recoveries of the radiocarbon were 96.7% in rats and 94.3% in monkeys, with the majority recovered in the feces. nih.gov

Further investigation in bile duct-cannulated rats suggested that this fecal excretion is largely a result of biliary excretion, rather than incomplete absorption of the drug from the gastrointestinal tract. nih.gov This indicates that after absorption and metabolism, the compound and its metabolites are actively transported into the bile and subsequently eliminated from the body via the fecal pathway.

Advanced Research Methodologies and Experimental Models

In Vitro Cellular and Molecular Systems

In vitro models provide a controlled environment to dissect the molecular pharmacology of SERMs at the cellular level. These systems are instrumental in characterizing receptor binding, transcriptional activity, and the cellular fate of the estrogen receptor alpha (ERα) upon ligand binding.

Estrogen Receptor-Positive Breast Cancer Cell Lines (e.g., MCF-7, ZR-75-1)

Estrogen receptor-positive (ER+) breast cancer cell lines are fundamental tools for studying endocrine therapies. The MCF-7 cell line is one of the most extensively used models in breast cancer research. nih.gov Studies involving lasofoxifene (B133805) and its derivatives frequently utilize MCF-7 cells, including variants engineered to express wild-type (WT) ERα or clinically relevant activating mutations such as Y537S and D538G. researchgate.netoup.com These mutations are associated with acquired resistance to first-line endocrine therapies. nih.govdrugbank.com

The ZR-75-1 cell line is also a valuable model as its receptor profile, being positive for both estrogen and progesterone receptors, is consistent with that of most breast cancer patients. nih.gov Research using these cell lines allows for the direct assessment of a compound's anti-proliferative activity and its efficacy in overcoming resistance mechanisms. For instance, reporter gene assays in MCF-7 cells with WT, heterozygous WT/Y537S, and WT/D538G ESR1 have been used to quantify the transcriptional antagonism of lasofoxifene derivatives. nih.govdrugbank.com

Functional Assays for Receptor Binding and Transcriptional Activity

To understand how rac 7-Methoxy Lasofoxifene modulates ERα function, researchers employ various functional assays. Receptor binding assays determine the affinity of the compound for both ERα and ERβ. creative-biolabs.com Transcriptional reporter gene assays are widely used to measure the antagonistic or agonistic activity of a compound. In these experiments, breast cancer cells (like MCF-7) containing different ESR1 mutations are treated with the compound, and its ability to suppress transcription is quantified. nih.govdrugbank.com

Studies on lasofoxifene derivatives have shown that compounds favoring a highly buried helix 12 antagonist conformation of the ERα ligand-binding domain achieve the greatest suppression of transcriptional activity in breast cancer cells with both WT and Y537S ESR1. nih.govcreative-biolabs.com These assays are critical for correlating the structural effects of ligand binding with functional transcriptional outcomes, revealing that potent transcriptional antagonism does not always correlate with the degree of ERα degradation. drugbank.com

Live Cell Assays for ERα Cellular Accumulation, Lifetime, and SUMOylation

Live cell assays offer dynamic insights into the fate of the ERα protein within the cell after being bound by a ligand. SERMs are known to extend the cellular lifetime and accumulation of ERα, whereas Selective Estrogen Receptor Degraders/Downregulators (SERDs) reduce it. nih.govdrugbank.com

Researchers have studied a series of lasofoxifene derivatives to understand how chemical modifications can tune ERα cellular accumulation while maintaining antagonistic activity. nih.govdrugbank.com These studies use advanced techniques to follow ERα expression and cellular lifetime in live breast cancer cells, such as T47D cells engineered to express a halo-tagged ERα. Furthermore, post-translational modifications like SUMOylation, which impact ERα stability and activity, can be measured. nih.govdrugbank.com Assays using Bioluminescence Resonance Energy Transfer (BRET) in HEK293T cells have been employed to quantify the SUMOylation of ERα in response to different ligands. nih.govdrugbank.com These live-cell methodologies have demonstrated that small chemical differences within the lasofoxifene scaffold can lead to compounds with similar antagonistic activities but vastly different effects on the cellular lifetime of ERα. nih.gov

In Vivo Animal Models for Disease Pathogenesis and Therapeutic Response

In vivo models are indispensable for evaluating the systemic effects of a compound, including its efficacy in a complex biological environment and its tissue-specific activities.

Ovariectomized Rodent Models for Bone Loss and Endocrine Studies

The ovariectomized (OVX) rat is a well-accepted and widely used animal model for studying postmenopausal osteoporosis, as the removal of ovaries induces significant bone loss that mimics the condition in women. nih.gov This model is recommended by the Food and Drug Administration (FDA) for the preclinical evaluation of agents intended to treat or prevent osteoporosis. nih.gov

Table 1: Effects of Lasofoxifene in Ovariectomized (OVX) Rat Model

Parameter Observation in OVX Control Effect of Lasofoxifene Treatment Source
Bone Mass & Density Significant loss in trabecular content and density Loss was significantly prevented nih.gov
Bone Strength Decreased ultimate strength, energy, and toughness Significantly higher; similar to sham controls nih.gov
Bone Turnover Increased activation frequency Significantly reduced nih.gov
Serum Cholesterol Increased Significantly decreased researchgate.netdrugbank.com

| Uterine Weight | Atrophied | Slightly higher than OVX control, but much less than sham control | |

Xenograft Models of Breast Cancer (e.g., MIND Model)

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are crucial for assessing the anti-tumor efficacy of new therapies. The Mammary Intraductal (MIND) model provides a more clinically relevant micro-environment for studying infiltrating ductal breast cancers. researchgate.netoup.com

In studies using the MIND model, various MCF-7 cell variants (WT, Y537S, and D538G ERα) were injected into the mammary ducts of mice. researchgate.netoup.com These models demonstrated that lasofoxifene is a potent inhibitor of tumor growth. oup.com After 70 days of treatment, lasofoxifene significantly inhibited the growth of MCF-7 WT, D538G, and Y537S tumors. researchgate.netoup.com Notably, for tumors expressing the Y537S and D538G mutations, which are associated with therapy resistance, lasofoxifene was found to be significantly more effective than the SERD fulvestrant at certain doses. researchgate.netoup.com

Furthermore, these xenograft models are used to study metastasis. The mutant MCF-7 cells metastasized to the lungs and liver, and lasofoxifene treatment significantly inhibited this metastasis. oup.com These findings suggest that lasofoxifene may be particularly useful for treating metastatic breast cancers that express these constitutively active ERα mutations. researchgate.netoup.com

Table 2: Efficacy of Lasofoxifene in MIND Xenograft Model with MCF-7 Cell Variants

Cell Variant Primary Tumor Growth Inhibition (vs. Vehicle) Metastasis Inhibition (Lung & Liver) Comparison to Fulvestrant Source
MCF-7 WT Significant inhibition Not highly metastatic in the study period - researchgate.netoup.com
MCF-7 Y537S Significant inhibition at all tested doses Significant inhibition More effective at specific doses researchgate.netoup.com

| MCF-7 D538G | Significant inhibition | Significant inhibition | More effective at specific doses | researchgate.netoup.com |

Biophysical and Analytical Techniques

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful analytical technique essential for studying drug metabolism. It combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This methodology is critical for identifying and quantifying a parent compound and its metabolites in biological samples such as plasma, urine, and tissue extracts. thermofisher.comresearchgate.net

Western blot analysis is a fundamental technique used to detect and quantify specific proteins in a sample. In research involving Lasofoxifene, it is used to assess the expression levels of key proteins involved in breast cancer pathology, such as Estrogen Receptor Alpha (ERα) and Human Epidermal Growth Factor Receptor 2 (HER2). nih.gov

For example, studies have utilized Western blotting to characterize cell models of endocrine resistance. In a model of letrozole-resistant breast cancer, Western blot analysis revealed that the resistant cells had lower levels of ERα and higher expression of HER2 compared to the non-resistant parent cells. nih.govsermonixpharma.com This characterization is vital for then testing the efficacy of compounds like Lasofoxifene in a biologically relevant context. nih.gov Furthermore, capillary-based Western blotting techniques have been used to observe changes in ERα protein levels in breast cancer cells following treatment with Lasofoxifene derivatives, providing direct evidence of the compound's impact on its target. elifesciences.orgnih.gov

Histopathological and immunohistochemical (IHC) analyses are used to examine the microscopic anatomy of tissues and to visualize the distribution and intensity of specific protein markers within them. A critical IHC marker in cancer research is Ki67, a protein associated with cellular proliferation. nih.govnih.gov

In studies of Lasofoxifene, Ki67 staining is employed as a key biomarker to assess the compound's antiproliferative effects on tumor cells. nih.gov Research has shown that treatment with Lasofoxifene, both alone and in combination with other agents, leads to a significant decrease in Ki67 expression in breast cancer models. nih.govresearchgate.net This reduction in the percentage of Ki67-positive cells provides direct evidence that Lasofoxifene inhibits tumor cell proliferation. onclive.com Quantitative data from clinical studies have demonstrated a marked suppression of Ki67 in patients treated with Lasofoxifene. onclive.com

Table 2: Effect of Lasofoxifene on Ki-67 Expression in Early-Stage HR+/HER2- Breast Cancer
Patient PopulationMedian Ki-67 at BaselineMedian Ki-67 at Week 3Percentage of Patients with Ki-67 <10% at Week 3
Overall10.0%4.0%87.5% (14 of 16)
Premenopausal12.5%3.0%70% (7 of 10)
Postmenopausal10.0%6.0%66.7% (6 of 9)

Data sourced from: OncLive (2024). onclive.com

Luminescence imaging, often referred to as bioluminescence imaging (BLI), is a non-invasive technique used to monitor biological processes in living animals, particularly for tracking tumor growth and metastasis. frontiersin.orgresearchgate.net This method involves genetically modifying tumor cells to express a luciferase enzyme. When a substrate for the enzyme is administered to the animal, the tumor cells emit light, which can be captured by a sensitive detector. The intensity of the light signal, measured as total photon flux, correlates with the number of viable tumor cells. researchgate.net

This technology has been instrumental in evaluating the efficacy of Lasofoxifene in preclinical models. Researchers monitor tumor growth and the development of metastases over time in response to treatment with Lasofoxifene. nih.gov Representative images and quantitative analysis of the luminescence signal provide a dynamic and longitudinal assessment of the compound's ability to inhibit primary tumor growth and reduce metastatic spread. sermonixpharma.comresearchgate.net

X-ray crystallography is a high-resolution technique used to determine the precise three-dimensional atomic structure of molecules, including complex biological macromolecules like proteins bound to their ligands. nih.gov This method has been pivotal in understanding the structural basis for how Lasofoxifene interacts with its target, the Estrogen Receptor Alpha (ERα) ligand-binding domain (LBD). elifesciences.orgnih.gov

By crystallizing the ERα LBD in a complex with Lasofoxifene, researchers can visualize the specific molecular interactions between the compound and the amino acid residues of the receptor's binding pocket. nih.gov The resulting crystal structure, determined at high resolution (e.g., 2.0 Å), reveals how Lasofoxifene binding displaces key structural elements of the receptor, such as the C-terminal AF-2 helix. This displacement prevents the binding of coactivator proteins, thereby explaining the compound's antagonistic mechanism of action. nih.gov High-resolution crystal structures have been solved for ERα in complex with Lasofoxifene and its derivatives, providing critical insights into its antagonistic activity. elifesciences.orgnih.gov

Table 3: X-ray Crystallography Data for ERα LBD in Complex with Lasofoxifene
ParameterValueSignificance
Resolution2.0 ÅIndicates a high-quality, detailed structural model. nih.gov
MethodMolecular ReplacementStandard method used for solving the structure. nih.gov
Key Structural FindingDisplacement of AF-2 helixReveals the mechanism of receptor antagonism. nih.gov

Computational Chemistry: Molecular Dynamics Simulations and MM-GBSA Calculations

Computational chemistry provides powerful tools to investigate the molecular interactions between Selective Estrogen Receptor Modulators (SERMs) like this compound and the estrogen receptor alpha (ERα). Molecular dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are key techniques in this domain, offering insights that complement experimental data.

Molecular Dynamics (MD) Simulations: MD simulations are computational methods used to model the dynamic fluctuations and conformational changes of proteins like ERα upon binding to a ligand. nih.gov These simulations can reveal how the binding of a SERM affects the receptor's structure, particularly key regions like helix 12, which is crucial for determining the receptor's agonist or antagonist state. nih.govnih.gov By simulating the behavior of the ligand-receptor complex over time, researchers can assess the stability of the interaction and identify critical amino acid residues involved in binding. For instance, studies on lasofoxifene have used MD simulations to understand its efficacy against wild-type and mutated forms of ERα, showing how mutations can alter the ligand-binding pocket and affect drug affinity. joinmidi.comnih.gov Simulations have shown that antagonist-bound ERα complexes exhibit more significant structural fluctuations compared to agonist-bound complexes, which are more restrained. nih.gov

MM-GBSA Calculations: The MM-GBSA method is a popular post-processing technique applied to MD simulation trajectories to estimate the binding free energy (ΔGbind) of a ligand to its receptor. frontiersin.orgmdpi.com This calculation provides a quantitative measure of the binding affinity. The method combines molecular mechanics energies with continuum solvation models to calculate the energy difference between the bound complex and the individual receptor and ligand molecules. aacrjournals.orgnih.gov A lower, more negative ΔGbind value indicates a stronger and more favorable binding interaction. In the context of lasofoxifene, MM-PBSA (a closely related method) calculations have been instrumental in quantifying the reduction in binding affinity caused by dual mutations (e.g., Y537S + F404V) in the ERα ligand-binding domain, suggesting a potential mechanism for reduced drug efficacy. joinmidi.comnih.govyoutube.com

These computational approaches are integral to modern drug design, allowing for the prediction of binding affinities, the rationalization of experimental findings, and the elucidation of interaction mechanisms at an atomic level. mdpi.comaacrjournals.org

Targeted Proteomics (e.g., Selected Reaction Monitoring Assay) for Metabolic Pathways

Understanding the metabolic fate of this compound is crucial for characterizing its pharmacological profile. Targeted proteomics, particularly using the Selected Reaction Monitoring (SRM) assay, offers a highly sensitive and specific method to quantify the key proteins and enzymes involved in its metabolic pathways.

Metabolic Pathways of Lasofoxifene: Studies have shown that lasofoxifene is extensively metabolized through several key pathways. frontiersin.org The primary routes of biotransformation include:

Hydroxylation: Addition of hydroxyl groups at the tetraline ring and the attached aromatic ring.

Oxidation: Occurs at the pyrrolidine ring.

Catechol Formation and Methylation: Formation of catechol intermediates, which can then be methylated by enzymes like catechol-O-methyl transferase (COMT).

Conjugation: Direct conjugation of the parent compound or its metabolites with glucuronic acid (glucuronidation) and sulfuric acid (sulfation). frontiersin.org

Quinone Formation: The catechol metabolites of lasofoxifene can be further oxidized to form reactive electrophilic o-quinones, a bioactivation pathway similar to that of endogenous estrogens. nih.gov

Selected Reaction Monitoring (SRM) Assay: SRM, also known as Multiple Reaction Monitoring (MRM), is a mass spectrometry technique performed on a triple quadrupole instrument that enables highly sensitive and reproducible quantification of predefined target proteins in complex biological samples. joinmidi.comyoutube.comluminescience.cn The method works by selectively monitoring specific "transitions," which are pairs of precursor ions (representing a unique peptide from the target protein) and their corresponding fragment ions. luminescience.cn This dual mass filtering provides exceptional specificity, minimizing interference from other molecules in the sample. joinmidi.com SRM is the method of choice for consistently quantifying a limited number of proteins across multiple samples and conditions. nih.govaacrjournals.org

Application to Lasofoxifene Metabolism: While broad metabolic studies identify the end-products of lasofoxifene metabolism, an SRM-based targeted proteomics approach can be developed to precisely quantify the abundance and activity of the specific enzymes responsible for these transformations. For example, SRM assays could be designed to target the cytochrome P450 (CYP) enzyme isoforms (e.g., CYP3A4, CYP2D6) responsible for the initial hydroxylation steps, as well as the COMT and various sulfotransferases and UDP-glucuronosyltransferases involved in subsequent conjugation pathways. nih.gov By measuring changes in the levels of these key metabolic enzymes in response to various factors, researchers can gain a deeper understanding of the regulation of lasofoxifene's metabolic pathways, investigate potential drug-drug interactions, and explore sources of inter-individual variability in drug response.

Mechanisms of Resistance to Endocrine Therapies

Endocrine therapy is a cornerstone for treating estrogen receptor-positive (ER+) breast cancer, but its efficacy is often limited by the development of resistance. aacrjournals.org Resistance can be either intrinsic (present from the start) or acquired during treatment. nih.gov The mechanisms are complex and multifaceted, broadly categorized into those that maintain dependence on the ERα signaling axis and those that bypass it entirely.

Investigation of ERα Mutations and Their Pharmacological Implications

One of the most significant mechanisms of acquired resistance to endocrine therapies, particularly aromatase inhibitors, is the development of somatic mutations in the ESR1 gene, which encodes for ERα. youtube.comscispace.com

Common ERα Mutations: These mutations are most frequently found in the ligand-binding domain (LBD) of the receptor. youtube.com The two most common and well-characterized mutations are Y537S (a change from tyrosine to serine at position 537) and D538G (a change from aspartic acid to glycine at position 538). mdpi.comnih.gov These mutations are highly enriched in metastatic tumor samples from patients who have relapsed on endocrine therapy. nih.gov

Pharmacological Implications: The primary consequence of these mutations is the stabilization of the ERα LBD in a constitutively active, agonist-like conformation, even in the absence of its natural ligand, estrogen. nih.govresearchgate.net This hormone-independent activity allows cancer cells to continue proliferating despite therapies designed to block estrogen production (aromatase inhibitors) or receptor binding (some SERMs). researchgate.net

Lasofoxifene and Mutant ERα: Translational research has demonstrated that next-generation SERMs, including lasofoxifene, can effectively target these mutant receptors. Preclinical studies show that lasofoxifene binds to mutant ERα with high affinity and effectively inhibits their constitutive activity. nih.gov In xenograft models using breast cancer cells engineered to express the Y537S and D538G mutations, lasofoxifene significantly inhibited tumor growth, in some cases more effectively than the selective estrogen receptor degrader (SERD) fulvestrant. mdpi.comyoutube.com This suggests that the antagonistic activity of lasofoxifene is not compromised by these common resistance-conferring mutations, making it a promising therapeutic option for patients whose disease has progressed due to the acquisition of ESR1 mutations. nih.govnih.gov

The table below summarizes key findings on the efficacy of Lasofoxifene against common ERα mutations from preclinical models.

ERα StatusModel SystemKey FindingReference
MCF7 Y537SMIND XenograftLasofoxifene significantly inhibited tumor growth at all tested doses (1, 5, and 10 mg/kg) and was more effective than fulvestrant at the 5 and 10 mg/kg doses. mdpi.com
MCF7 D538GMIND XenograftLasofoxifene at 10 mg/kg significantly inhibited tumor growth compared to vehicle. mdpi.com
ESR1-mutant modelsIn vitro / In vivoLasofoxifene binds mutant ERα receptors with high affinity, inhibiting their constitutive activity and suppressing tumor growth and metastases more effectively than fulvestrant. nih.gov
Y537S ERα LBDX-ray Crystallography / MD SimulationsThe improved efficacy of lasofoxifene may be related to its ability to disrupt a loop structure in the mutant receptor's ligand-binding domain. youtube.com

Role of ER-Independent Signaling Pathways in Therapeutic Resistance

In addition to alterations in the ERα itself, resistance to endocrine therapies can arise when cancer cells activate alternative, ER-independent signaling pathways to drive their growth and survival. This allows the tumor to bypass the blockade imposed by SERMs or aromatase inhibitors.

Key ER-Independent Pathways: Crosstalk between ER and various growth factor receptor pathways is a well-established mechanism of resistance. Upregulation or activation of these pathways can lead to ligand-independent phosphorylation and activation of ERα or, in later stages, can drive proliferation completely independently of ERα. luminescience.cnmdpi.com Major pathways implicated in resistance include:

PI3K/AKT/mTOR Pathway: Aberrations in this critical cell survival and proliferation pathway are common in ER+ breast cancer and are strongly associated with endocrine resistance. nih.govmdpi.com

Ras/MAPK Pathway: This pathway, often activated by growth factor receptors, can also phosphorylate ERα and its co-regulators, promoting resistance. mdpi.com

Growth Factor Receptor Overexpression: Increased expression or activity of receptors like human epidermal growth factor receptor 2 (HER2), epidermal growth factor receptor (EGFR), or insulin-like growth factor-1 receptor (IGF-1R) can provide powerful alternative growth signals. nih.gov

Lasofoxifene in ER-Independent Resistance Models: The utility of lasofoxifene may extend to tumors that have developed resistance via these bypass tracks. A recent study investigated the efficacy of lasofoxifene in a letrozole-resistant breast cancer model characterized by low levels of ERα and overexpression of HER2, without any ESR1 mutations. joinmidi.com In this model, which mimics a clinical scenario of acquired resistance via ER-independent signaling, lasofoxifene (both alone and in combination with the CDK4/6 inhibitor palbociclib) was more effective at inhibiting primary tumor growth than fulvestrant. joinmidi.com These findings suggest that lasofoxifene may offer therapeutic benefits for patients with AI-resistant cancer driven by ER-independent mechanisms like HER2 overexpression. joinmidi.com

Future Directions in Translational Research and SERM Development

The field of endocrine therapy is continually evolving, driven by translational research that bridges laboratory discoveries with clinical needs. Future development for SERMs like this compound is focused on overcoming resistance, expanding therapeutic applications, and personalizing treatment strategies.

A primary direction is the development of next-generation oral endocrine agents, particularly those that can effectively target the constitutively active ERα mutants that drive resistance. nih.govfrontiersin.org While much of the recent focus has been on developing novel oral SERDs, the demonstrated efficacy of lasofoxifene against ESR1 mutations highlights the continued potential for advanced SERMs. nih.gov Future research will likely involve designing SERMs with optimized antagonistic profiles and improved ability to inhibit mutant receptors.

Another key strategy is the use of combination therapies. As mechanisms of resistance often involve the activation of bypass signaling pathways (e.g., PI3K/AKT, CDK4/6), combining next-generation SERMs with targeted inhibitors of these pathways is a promising approach to prevent or overcome resistance. frontiersin.orgyoutube.com Clinical trials are increasingly evaluating these combinations to improve outcomes for patients with advanced or resistant disease.

Furthermore, translational research is expanding the potential applications of SERMs beyond their traditional roles in breast cancer and osteoporosis. The tissue-selective nature of SERMs makes them attractive candidates for other conditions. For example, research is exploring the neuroprotective effects of SERMs and their potential use as adjuvant therapies in psychiatric disorders. nih.govnih.gov Similarly, their effects on skin physiology are being investigated for applications in cosmetic dermatology.

Ultimately, the future of SERM development lies in personalized medicine. Integrating advanced diagnostic tools, such as the use of "omics" technologies and liquid biopsies to detect ESR1 mutations, will allow clinicians to tailor therapy. This will ensure that patients receive the most effective agent—be it a next-generation SERM, a SERD, or a combination therapy—based on the specific molecular profile of their disease, thereby maximizing efficacy and improving patient outcomes.

Q & A

Basic Research Questions

Q. What is the molecular mechanism of rac 7-Methoxy Lasofoxifene as a selective estrogen receptor modulator (SERM), and how does it differ from other SERMs like Tamoxifen?

  • Methodological Answer : this compound binds competitively to estrogen receptors (ERs), exhibiting tissue-specific agonist/antagonist activity. Preclinical studies in ovariectomized (OVX) rats demonstrate its bone-preserving effects (ER agonist in bone) while antagonizing ER activity in breast tissue, reducing estrogen receptor-positive (ER+) breast cancer risk . Unlike Tamoxifen, which increases endometrial cancer risk, this compound shows minimal uterine stimulation in animal models, as evidenced by histomorphometric analyses . Comparative studies should use ER-binding assays, transcriptomic profiling, and tissue-specific endpoint measurements (e.g., bone density, mammary gland proliferation).

Q. What experimental models are appropriate for evaluating this compound’s efficacy in osteoporosis research?

  • Methodological Answer : The OVX rat model is a gold standard for postmenopausal osteoporosis. Key parameters include:

  • Bone turnover markers : Urinary deoxypyridinoline/creatinine ratio to assess resorption .
  • Peripheral quantitative computed tomography (pQCT) : Trabecular bone content and density at proximal tibia .
  • Biomechanical testing : Ultimate strength and toughness of lumbar vertebrae via compression assays .
    Human trials should follow randomized, placebo-controlled designs with dual-energy X-ray absorptiometry (DXA) for bone mineral density (BMD) and fracture incidence as primary endpoints .

Q. What are the key pharmacological outcomes observed in clinical trials of this compound?

  • Methodological Answer : Phase III trials (e.g., PEARL trial) reported:

  • Fracture risk reduction : Hazard ratio (HR) 0.58 (95% CI: 0.47–0.70) for vertebral fractures at 0.5 mg/day .
  • ER+ breast cancer reduction : HR 0.19 (95% CI: 0.07–0.56) .
  • Cardiovascular outcomes : Reduced coronary heart disease (HR 0.68) and stroke (HR 0.64) .
    Safety monitoring must include venous thromboembolism (VTE) risk, which increased to 2.06–2.67 HR compared to placebo .

Advanced Research Questions

Q. How can contradictory data on this compound’s cardiovascular benefits vs. thromboembolic risks be reconciled in translational research?

  • Methodological Answer : Contradictions arise from tissue-specific ER modulation. To resolve this:

  • Subgroup analyses : Stratify patients by baseline cardiovascular risk factors (e.g., lipid profiles, clotting biomarkers).
  • Mechanistic studies : Evaluate endothelial function (e.g., flow-mediated dilation) and platelet aggregation in preclinical models .
  • Meta-analysis : Pool data from trials like PEARL and Women’s Health Initiative (WHI) to identify confounding variables (e.g., age, hormone therapy history) .

Q. What experimental design optimizes the assessment of this compound’s long-term safety in reproductive tissues?

  • Methodological Answer :

  • Animal models : Long-term (≥52 weeks) OVX rat studies with uterine histopathology and cancer incidence tracking .
  • Clinical protocols : Extended follow-up phases in human trials (beyond 5 years) with transvaginal ultrasound and endometrial biopsy for hyperplasia monitoring .
  • Comparative cohorts : Contrast with SERMs like Raloxifene, which show similar bone benefits but differing uterine safety profiles .

Q. How can researchers address the variability in this compound’s efficacy across demographic subgroups (e.g., age, baseline BMD)?

  • Methodological Answer :

  • Multivariate regression : Adjust for covariates like age, baseline T-scores, and menopausal status in clinical trial data .
  • Dose-ranging studies : Test 0.25 mg vs. 0.5 mg/day to identify optimal dosing for subgroups with severe osteoporosis (T-score ≤−3.0) .
  • Biomarker integration : Correlate serum osteocalcin (bone formation) and C-telopeptide (resorption) with BMD changes .

Q. What methodologies are recommended for studying this compound in combination therapies (e.g., with CDK4/6 inhibitors)?

  • Methodological Answer :

  • Preclinical synergy assays : Use ER+ breast cancer cell lines (e.g., MCF-7) treated with Lasofoxifene + Abemaciclib to measure apoptosis (Annexin V/PI) and proliferation (Ki-67) .
  • Clinical trial design : Phase II trials (e.g., ELAINE 2) should employ adaptive designs with progression-free survival (PFS) as primary endpoints and ESR1 mutation tracking .
  • Pharmacokinetic (PK) studies : Assess drug-drug interactions via LC-MS/MS to monitor serum concentrations of both agents .

Methodological Considerations for Data Analysis

Q. What statistical approaches are critical for interpreting hazard ratios in this compound’s fracture risk reduction?

  • Answer : Use Cox proportional hazards models with time-to-event analysis, adjusting for competing risks (e.g., mortality). Sensitivity analyses should test the robustness of HRs to missing data and censoring . For preclinical data, mixed-effects models account for repeated measures in longitudinal bone density studies .

Q. How should researchers handle conflicting results between preclinical and clinical studies of this compound?

  • Answer : Discrepancies (e.g., uterine effects in rats vs. humans) require:

  • Species-specific ER expression profiling : Compare ERα/ERβ ratios in target tissues across models.
  • Translational biomarkers : Validate preclinical endpoints (e.g., uterine weight) against clinical outcomes (endometrial thickness) .
  • Dose equivalency calculations : Adjust animal doses to human equivalents using body surface area normalization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.